Carbamic acid, N-[4-(2-amino-2-oxoethyl)-2-thiazolyl]-, 1,1-dimethylethyl ester
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Overview
Description
Carbamic acid, N-[4-(2-amino-2-oxoethyl)-2-thiazolyl]-, 1,1-dimethylethyl ester is an organic compound known for its role as an intermediate in the synthesis of other compounds . It is also referred to as tert-Butyl (2-((4-Aminophenyl)amino)-2-oxoethyl)carbamate . This compound is characterized by its complex structure, which includes a thiazole ring and a carbamate group.
Preparation Methods
The synthesis of Carbamic acid, N-[4-(2-amino-2-oxoethyl)-2-thiazolyl]-, 1,1-dimethylethyl ester involves several steps. One common method includes the reaction of tert-butyl chloroformate with the corresponding amine in the presence of a base such as triethylamine . The reaction conditions typically involve low temperatures to prevent decomposition and to ensure high yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and yield .
Chemical Reactions Analysis
Carbamic acid, N-[4-(2-amino-2-oxoethyl)-2-thiazolyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to amine derivatives .
Scientific Research Applications
Carbamic acid, N-[4-(2-amino-2-oxoethyl)-2-thiazolyl]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: This compound is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Carbamic acid, N-[4-(2-amino-2-oxoethyl)-2-thiazolyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The thiazole ring and carbamate group play crucial roles in binding to enzymes or receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Carbamic acid, N-[4-(2-amino-2-oxoethyl)-2-thiazolyl]-, 1,1-dimethylethyl ester can be compared with other similar compounds such as:
tert-Butyl (2-((4-Aminophenyl)amino)-2-oxoethyl)carbamate: Similar in structure but with different functional groups.
N-BOC-(Methylamino)acetaldehyde: Another carbamate compound with distinct properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and applications in various fields .
Properties
CAS No. |
1256804-50-8 |
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Molecular Formula |
C10H15N3O3S |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C10H15N3O3S/c1-10(2,3)16-9(15)13-8-12-6(5-17-8)4-7(11)14/h5H,4H2,1-3H3,(H2,11,14)(H,12,13,15) |
InChI Key |
CKVSAWIDLIGCGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)CC(=O)N |
Origin of Product |
United States |
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